(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdinir is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, otitis media, strep throat, and cellulitis . Cefdinir works by interfering with the bacteria’s ability to form cell walls, ultimately leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefdinir is synthesized through a multi-step process. The primary synthetic route involves the acylation of the cephalosporin intermediate with 4-bromo-3-oxobutanoyl bromide, followed by nitrosation with sodium nitrite to form the oxime . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of cefdinir often involves the use of advanced techniques such as microwave irradiation and spray drying to enhance the solubility and bioavailability of the compound . These methods are preferred due to their efficiency and ability to produce high yields of the active pharmaceutical ingredient.
Chemical Reactions Analysis
Types of Reactions
Cefdinir undergoes various chemical reactions, including:
Oxidation: Cefdinir can be oxidized under specific conditions, leading to the formation of different oxides.
Reduction: Reduction reactions can modify the functional groups present in cefdinir.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, are common in cefdinir chemistry.
Common Reagents and Conditions
Common reagents used in cefdinir reactions include sodium nitrite for nitrosation, and various acids and bases for substitution reactions. The conditions often involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oximes, amides, and substituted derivatives of cefdinir. These products are often characterized using techniques such as infrared spectroscopy and chromatography .
Scientific Research Applications
Cefdinir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of antibiotics.
Industry: Utilized in the formulation of pharmaceutical products, particularly for oral administration.
Mechanism of Action
Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death of the bacteria. Cefdinir is effective against beta-lactamase-producing bacteria, making it a valuable option for treating resistant infections .
Comparison with Similar Compounds
Similar Compounds
Cefdinir is often compared with other cephalosporins such as cefaclor, cefadroxil, and cefuroxime axetil . These compounds share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties.
Uniqueness
Cefdinir is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. It is particularly effective against respiratory pathogens and is well-tolerated in both adults and children .
Conclusion
Cefdinir is a versatile and effective antibiotic with a wide range of applications in medicine and research. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections.
Properties
Molecular Formula |
C14H13N5O5S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2-4,8-9,12,24H,1H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,9?,12-/m1/s1 |
InChI Key |
RJHBQGSHPAMONH-IGRUCYJXSA-N |
Isomeric SMILES |
C=CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
Canonical SMILES |
C=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.